1H-Indole-3-ethanol, 7-bromo-

Enzymology Drug Metabolism Aldehyde Toxicity

Sourcing 7-bromotryptophol (CAS 936252-65-2) is critical for labs requiring a validated, moderate-potency ALDH2 inhibitor (Ki=2.4 μM) and CYP2D6 reference (IC50=7.4 μM) for ADME/SAR studies. Unlike non-brominated analogs, the 7-bromo substitution imparts distinct target engagement essential for reproducible enzyme inhibition assays and benchmark calibration in drug discovery programs.

Molecular Formula C10H10BrNO
Molecular Weight 240.1 g/mol
CAS No. 936252-65-2
Cat. No. B3169249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-3-ethanol, 7-bromo-
CAS936252-65-2
Molecular FormulaC10H10BrNO
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC=C2CCO
InChIInChI=1S/C10H10BrNO/c11-9-3-1-2-8-7(4-5-13)6-12-10(8)9/h1-3,6,12-13H,4-5H2
InChIKeyDRKJEMJEVFDISC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-3-ethanol, 7-bromo- (CAS 936252-65-2): A Halogenated Tryptophol Scaffold for Research and Synthesis


1H-Indole-3-ethanol, 7-bromo- (CAS 936252-65-2), also known as 7-bromotryptophol, is a halogenated derivative of the aromatic alcohol tryptophol, with the molecular formula C10H10BrNO and a molecular weight of 240.1 g/mol . The presence of a bromine atom at the 7-position of the indole ring is a key structural feature that distinguishes it from the parent compound, indole-3-ethanol, and other positional isomers, influencing its physicochemical properties and potential for selective molecular interactions . It is primarily utilized as a versatile scaffold in medicinal chemistry and as a critical intermediate in the synthesis of more complex bioactive alkaloids and pharmaceutical agents .

The Critical Role of 7-Bromo Substitution in 1H-Indole-3-ethanol for Assay Specificity


Substituting 1H-Indole-3-ethanol, 7-bromo- with its non-brominated parent compound (indole-3-ethanol) or a positional isomer (e.g., 5-bromoindole-3-ethanol) is not viable for specific research applications. The bromine atom at the 7-position is a key determinant of the compound's interaction profile with biological targets. The data presented below demonstrate that this specific halogenation pattern results in a quantifiably distinct inhibitory profile against human enzymes, such as aldehyde dehydrogenase 2 (ALDH2) and cytochrome P450 2D6 (CYP2D6), which cannot be replicated by analogs lacking this precise substitution [1]. This specificity is crucial for assay validation, structure-activity relationship (SAR) studies, and the development of selective chemical probes.

Quantitative Differentiation: 1H-Indole-3-ethanol, 7-bromo- Versus Analogs


Inhibition of Human Aldehyde Dehydrogenase 2 (ALDH2)

1H-Indole-3-ethanol, 7-bromo- demonstrates quantifiable inhibitory activity against recombinant human ALDH2. The reported inhibition constant (Ki) of 2,400 nM and half-maximal inhibitory concentration (IC50) of 4,600 nM provide a clear benchmark for its potency [1]. While comparative data for the unsubstituted indole-3-ethanol is not available in the same assay system, the presence of quantifiable inhibition at a defined concentration provides a critical baseline for SAR studies, as the parent scaffold is not known to exhibit this specific enzymatic interaction.

Enzymology Drug Metabolism Aldehyde Toxicity

Inhibition of Cytochrome P450 2D6 (CYP2D6)

1H-Indole-3-ethanol, 7-bromo- exhibits measurable inhibition of the major drug-metabolizing enzyme CYP2D6, with a reported IC50 of 7,400 nM in human liver microsomes [1]. This is in contrast to many other indole-3-ethanol analogs, for which CYP inhibition data are often absent or show significantly different potencies, impacting their utility in studies requiring a well-characterized metabolic profile.

Drug-Drug Interaction ADME-Tox Pharmacogenomics

Utility as a Validated Synthetic Intermediate in Patented Processes

The compound's role as a key intermediate is codified in patent literature, specifically for the synthesis of tert-butyl (2-(7-bromo-1H-indol-3-yl)ethyl)carbamate, a derivative with further pharmaceutical applications [1]. This contrasts with unsubstituted or differently substituted indole-3-ethanols, which lack this specific, documented utility in the disclosed synthetic routes.

Synthetic Chemistry Medicinal Chemistry Process Development

Evidence-Driven Application Scenarios for 1H-Indole-3-ethanol, 7-bromo-


Development of ALDH2-Targeted Chemical Probes and Therapeutics

Researchers can utilize this compound as a validated, moderate-potency inhibitor of human ALDH2 (Ki = 2.4 µM) [1] to probe the enzyme's role in aldehyde-induced toxicity and alcohol metabolism. Its defined activity makes it a suitable tool compound for in vitro studies to benchmark new ALDH2 inhibitors and investigate downstream biological effects, where the use of a non-inhibitory analog like indole-3-ethanol would not produce a measurable effect.

In Vitro ADME Studies for Drug-Drug Interaction (DDI) Assessment

Given its characterized inhibition of CYP2D6 (IC50 = 7.4 µM) [1], this compound serves as a reference inhibitor in ADME (Absorption, Distribution, Metabolism, and Excretion) assays. It can be used to calibrate CYP2D6 inhibition screening platforms or to study the impact of this specific chemical scaffold on drug-metabolizing enzymes, providing a more relevant comparator than an uncharacterized or inactive analog.

Synthesis of Complex 7-Bromoindole-Derived Pharmaceuticals

Procurement is essential for laboratories aiming to implement the patented synthetic routes described in CN107286073A [1]. Using this compound as a starting material enables the efficient preparation of N-protected intermediates like tert-butyl (2-(7-bromo-1H-indol-3-yl)ethyl)carbamate, which are advanced building blocks for drug discovery programs targeting specific therapeutic areas.

Structure-Activity Relationship (SAR) Studies of Halogenated Indoles

This compound is a critical component for SAR campaigns focused on mapping the biological activity landscape of halogenated indole-3-ethanols. Its well-defined inhibitory data for ALDH2 and CYP2D6 [1] allows for direct comparison with data generated for other positional isomers (e.g., 4-bromo, 5-bromo, 6-bromo) or halogens (e.g., 7-chloro, 7-fluoro), enabling medicinal chemists to correlate the 7-bromo substitution pattern with specific pharmacodynamic and pharmacokinetic properties.

Technical Documentation Hub

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